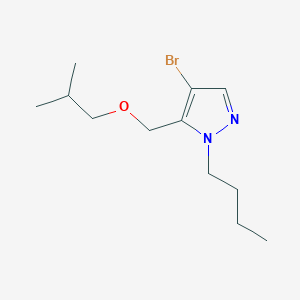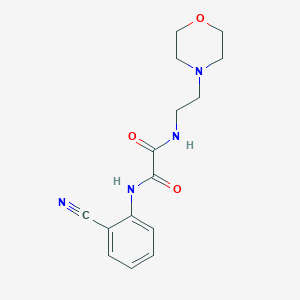![molecular formula C5H5N3O4 B2998662 OC(=O)Cc1n[nH]cc1[N+]([O-])=O CAS No. 2229119-18-8](/img/structure/B2998662.png)
OC(=O)Cc1n[nH]cc1[N+]([O-])=O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its systematic name, common name, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, etc.Wissenschaftliche Forschungsanwendungen
Atmospheric Science and Climate Impact
- Atmospheric Brown Carbon : Organic carbon (OC) significantly influences air quality, atmospheric chemistry, and climate forcing. Research on the molecular composition of OC and its evolution during atmospheric aging reveals that atmospheric brown carbon, a component of OC, plays a crucial role in light absorption and radiative forcing. Understanding the environmental chemistry of light-absorbing aerosol OC is vital for assessing its impact on climate change (Laskin, Laskin, & Nizkorodov, 2015).
Electrochemistry and Energy Storage
- Oxygen and Hydrogen Evolution Reactions : The electrocatalytic activities of materials like Ru, RuO2, Ir, and IrO2 in acidic and alkaline electrolytes are crucial for oxygen and hydrogen evolution reactions (OER and HER). These reactions are fundamental for energy storage technologies, such as water splitting and regenerative fuel cells. The study highlights the importance of optimizing electrode materials for enhancing activity and stability under various operating conditions (Cherevko et al., 2016).
Material Science and Nanotechnology
Carbon Cloth Electrodes : A novel metal-free oxygen evolution electrode, created through acidic oxidation of carbon cloth, demonstrates high catalytic activity and stability. This development offers a low-cost and efficient solution for water splitting and rechargeable metal-air battery applications, highlighting the potential of carbon-based materials in electrocatalysis (Cheng et al., 2015).
Mitochondria-Targetable Fluorescent Probes : The development of a two-photon ratiometric fluorescent probe for selective visualization of endogenous peroxynitrite in an inflamed mouse model illustrates the application of chemical compounds in biomedical research. This probe, capable of detecting peroxynitrite with high sensitivity and selectivity, is a valuable tool for studying oxidative stress in physiological and pathological conditions (Cheng et al., 2017).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and safety measures associated with handling and disposal of the compound.
Zukünftige Richtungen
This involves discussing potential applications and areas of research involving the compound.
Please note that the availability of this information depends on how extensively the compound has been studied. For a comprehensive analysis, you may need to consult multiple sources or databases and possibly review scientific literature on the compound. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help. 😊
Eigenschaften
IUPAC Name |
2-(4-nitro-1H-pyrazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c9-5(10)1-3-4(8(11)12)2-6-7-3/h2H,1H2,(H,6,7)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZLTQCFCSIAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
OC(=O)Cc1n[nH]cc1[N+]([O-])=O | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2998580.png)
![6-[(4-Benzylpiperazin-1-yl)carbonyl]-2-(4-methylpiperidin-1-yl)-1,3-benzothiazole](/img/structure/B2998584.png)



![2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2998590.png)
![2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol](/img/structure/B2998591.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2998594.png)

![Methyl 5-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2998597.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2998601.png)